molecular formula C24H27N5O2S B11425449 N-cycloheptyl-3-[(2,5-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine

N-cycloheptyl-3-[(2,5-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No.: B11425449
M. Wt: 449.6 g/mol
InChI Key: GQOUFJIMIPDYSI-UHFFFAOYSA-N
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Description

N-CYCLOHEPTYL-3-(2,5-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE is a complex organic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazole ring fused to a quinazoline ring, with additional substituents that enhance its chemical properties and biological activity.

Preparation Methods

The synthesis of N-CYCLOHEPTYL-3-(2,5-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves multiple steps. One common synthetic route starts with the preparation of the quinazoline core, followed by the introduction of the triazole ring through cyclization reactions. The final steps involve the addition of the cycloheptyl and benzenesulfonyl groups. Reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Chemical Reactions Analysis

N-CYCLOHEPTYL-3-(2,5-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE undergoes various chemical reactions, including:

Scientific Research Applications

N-CYCLOHEPTYL-3-(2,5-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-CYCLOHEPTYL-3-(2,5-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity. This can result in the disruption of critical biological pathways, such as those involved in cell division or signal transduction .

Comparison with Similar Compounds

N-CYCLOHEPTYL-3-(2,5-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE is unique compared to other triazoloquinazolines due to its specific substituents, which enhance its biological activity and specificity. Similar compounds include:

Properties

Molecular Formula

C24H27N5O2S

Molecular Weight

449.6 g/mol

IUPAC Name

N-cycloheptyl-3-(2,5-dimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine

InChI

InChI=1S/C24H27N5O2S/c1-16-13-14-17(2)21(15-16)32(30,31)24-23-26-22(25-18-9-5-3-4-6-10-18)19-11-7-8-12-20(19)29(23)28-27-24/h7-8,11-15,18H,3-6,9-10H2,1-2H3,(H,25,26)

InChI Key

GQOUFJIMIPDYSI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NC5CCCCCC5

Origin of Product

United States

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